AlkylFluor™
Overview
Description
AlkylFluor™ is a bench-stable salt analogue of PhenoFluor™ . It is a reagent for high-yielding deoxyfluorination of alcohols, including sterically demanding substrates . It is insensitive to water and air, providing convenient access to a broad scope of late-stage fluorinated products .
Synthesis Analysis
AlkylFluor™ enables a practical, high-yielding deoxyfluorination of various primary and secondary alcohols . It is readily prepared on a multigram scale and is stable to long-term storage in air and exposure to water .
Molecular Structure Analysis
The empirical formula of AlkylFluor™ is C27H36BF5N2 . It has a molecular weight of 494.39 .
Chemical Reactions Analysis
AlkylFluor™ is used for the deoxyfluorination of alcohols . It has been found to outperform other reagents in the deoxyfluorination of testosterone .
Physical And Chemical Properties Analysis
AlkylFluor™ is a powder with a melting point greater than 300°C . It is stable to long-term storage in air and exposure to water .
Scientific Research Applications
1. Deoxyfluorination of Alcohols:
- AlkylFluor is used in a high-yielding method for the deoxyfluorination of alcohols. It is stable for long-term storage in air and exposure to water, demonstrating practical applicability with various alcohol substrates (Goldberg et al., 2016).
2. Tumour Cell Differentiation:
- Alkylformamides, which include AlkylFluor compounds, have been shown to induce terminal differentiation in tumour cells. This represents a potential therapeutic strategy for treating cancer (Langdon & Hickman, 1987).
3. Direct Difluoromethylation:
- A new reagent for direct difluoromethylation, compatible with nitrogen-containing heteroarenes and other substrates, has been developed using AlkylFluor (Fujiwara et al., 2012).
4. Antitumor Drug Development:
- Alkylphosphocholines, including AlkylFluor compounds, are being explored for the treatment of breast cancer. These substances attack the cell membrane, not the cell nucleus (Eibl & Unger, 1990).
5. Electrical Conduction in Organic Semiconductors:
- AlkylFluor compounds are investigated for their semiconducting properties and potential in organic electronic applications (Rusu & Rusu, 1998).
6. Human Leukemia Cell Differentiation:
- Alkylamides, including AlkylFluor compounds, have been studied for their ability to induce differentiation of human promyelocytic leukemia cells (Harpalani et al., 1993).
7. Biobased Chemical Synthesis:
- Alkyl levulinates, related to AlkylFluor compounds, are explored as sustainable alternatives to chemicals derived from petrochemical routes. They find applications as solvents, additives, and in chemical synthesis (Démolis et al., 2014).
8. DNA/RNA Repair Enzyme Activity:
- The AlkB enzyme repairs DNA and RNA bases damaged by SN2 alkylation reagents, including alkylfluor compounds. Crystal structures of substrate and product complexes of AlkB have been determined (Yu et al., 2006).
9. Alkylation of Carboxylic Acids:
- Direct synthesis of alkynes from carboxylic acids at room temperature using photoredox catalysis and ethynylbenziodoxolone (EBX) reagents, including AlkylFluor compounds, has been reported (Le Vaillant et al., 2015).
10. Electroluminescent Diodes
- Poly(alkylfluorene), which includes AlkylFluor, has been used in blue electroluminescent diodes, indicating its potential in light-emitting applications (Ohmori et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36FN2.BF4/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;2-1(3,4)5/h9-20H,1-8H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIKPDSPOFQTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36BF5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate | |
CAS RN |
2043361-32-4 | |
Record name | AlkylFluor(TM) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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